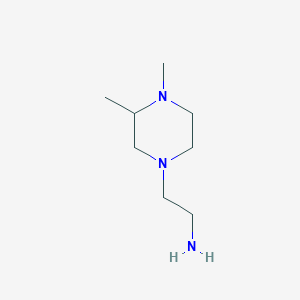

2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine

Description

Properties

IUPAC Name |

2-(3,4-dimethylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-8-7-11(4-3-9)6-5-10(8)2/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVDVFGDJMRENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound exhibits significant biological activity through its interaction with serotonin receptors. Research indicates that it can produce antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for depression and related conditions. Its binding affinity and efficacy at serotonin receptor sites are essential for these observed effects.

Key Findings

- Antidepressant Effects : Studies have shown that 2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine can alleviate symptoms of depression in preclinical models.

- Serotonin Receptor Interaction : It primarily targets the serotonin type 3 (5-HT3) receptors, which are implicated in mood regulation.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are comparable to established antidepressants like ondansetron. This profile suggests that the compound may be suitable for further development as a therapeutic agent.

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

- Animal Model Studies : In preclinical trials involving rodents, administration of the compound resulted in significant reductions in depressive behaviors compared to control groups.

- Serotonin Receptor Binding Studies : Binding assays demonstrated that this compound exhibits high affinity for the 5-HT3 receptor, implicating it as a potential candidate for treating mood disorders.

- ADME Profiling : Comparative studies with established antidepressants showed that this compound has a favorable pharmacokinetic profile, indicating good potential for clinical application.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Differences :

- Piperidine vs. Piperazine : Piperidine is a six-membered ring with one nitrogen, while piperazine contains two nitrogen atoms at positions 1 and 4. The additional nitrogen in piperazine increases basicity and hydrogen-bonding capacity.

- Substituents : The target compound’s 3,4-dimethyl groups introduce steric hindrance absent in the piperidine analog.

Physicochemical Properties :

- Basicity : Piperazine derivatives (pKa ~9.5 for secondary amines) are generally more basic than piperidine analogs (pKa ~11 for tertiary amines) due to the availability of lone pairs on adjacent nitrogens.

- Solubility : The dimethyl groups in the target compound may reduce water solubility compared to unsubstituted piperidine derivatives.

Applications : Piperidine-based ethylamines are often utilized in coordination chemistry (e.g., zinc complexes, as in ), whereas dimethyl-piperazine derivatives are explored for receptor-targeted drug design .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7, –3)

Structural Differences :

- Aromatic vs. Heterocyclic Substituent : The dihydroxyphenyl group confers catechol-like properties, contrasting with the heterocyclic piperazine in the target compound.

Functional Implications :

- In contrast, the dimethyl-piperazine moiety may favor interactions with serotonin or histamine receptors.

- Stability : Catechol derivatives are prone to oxidation, whereas the piperazine ring offers greater metabolic stability.

Synthesis : Both compounds may originate from ethylamine precursors, but the dihydroxyphenyl variant requires aromatic hydroxylation steps absent in piperazine synthesis .

2-(tert-Butyloxy)-ethylamine Hydrochloride (CAS 335598-67-9, )

Structural Differences :

- Ether vs. Piperazine Substituent : The tert-butyloxy group is a lipophilic ether, while the piperazine ring provides polar amine functionality.

Physicochemical Properties :

- Lipophilicity : The tert-butyloxy group increases logP (logarithmic partition coefficient) compared to the more polar piperazine derivative.

- Reactivity : The ether linkage is hydrolytically stable under physiological conditions, whereas the piperazine ring may undergo N-demethylation or oxidation.

Applications : Ether-substituted ethylamines are common in peptide synthesis (e.g., as protecting groups), while piperazine derivatives are leveraged for their receptor-binding versatility .

2-(2-Methoxyethoxy)-ethylamine ()

Structural Differences :

- Polyether Chain vs. Piperazine : The methoxyethoxy side chain introduces flexibility and polarity distinct from the rigid, bicyclic piperazine.

Key Comparisons :

- Solubility : The polyether chain enhances water solubility due to increased hydrogen-bonding capacity.

- Boiling Point : Linear ethers like this compound typically have lower boiling points than heterocyclic amines due to reduced molecular packing.

Spectral Data : IR spectra for this compound () show characteristic C-O-C stretches at ~1100 cm⁻¹, absent in piperazine derivatives, which display N-H and C-N vibrations .

Biological Activity

2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine is a compound belonging to the piperazine family, which has garnered attention due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with two methyl groups at the 3 and 4 positions, along with an ethylamine side chain. This structure is significant as it influences the compound's interaction with biological targets.

Neurotransmitter Systems

This compound has shown considerable activity in modulating neurotransmitter systems. It acts primarily on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Studies indicate that this compound may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.

Antimicrobial Properties

Research has demonstrated that derivatives of piperazine compounds, including this compound, possess antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural similarities to known anticancer agents have led to investigations into its cytotoxic properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although specific IC50 values for this compound are yet to be established .

Structure-Activity Relationship (SAR)

A significant aspect of ongoing research involves understanding the structure-activity relationship of piperazine derivatives. For instance, modifications to the piperazine ring or the ethylamine side chain can dramatically alter biological activity. In one study, variations in substituents were tested for their effects on receptor binding affinities and biological efficacy .

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on various cell lines. For example:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 15.5 | Moderate cytotoxicity |

| SK-Hep-1 (Liver) | 20.0 | Significant growth inhibition |

| NUGC-3 (Gastric) | 18.0 | Cytotoxic effects noted |

These results highlight the potential of this compound as a lead compound for further development in cancer therapeutics .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves alkylating 2,4-dimethylpiperazine with ethylamine or its derivatives. This method typically utilizes nucleophilic substitution, where the primary amine group of ethylamine displaces a leaving group (e.g., bromide or chloride) attached to a carbon chain. For example, reacting 2,4-dimethylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base like triethylamine facilitates the formation of the target compound.

The reaction is often conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at elevated temperatures (60–80°C). A representative procedure from patent literature involves refluxing 2,4-dimethylpiperazine with 2-bromoethylamine hydrobromide in THF for 12 hours, yielding 2-(3,4-dimethylpiperazin-1-yl)-ethylamine with a purity of 85–90%.

Optimization of Alkylation Parameters

Critical factors influencing yield include:

-

Molar Ratio : A 1:1.2 ratio of 2,4-dimethylpiperazine to ethylamine derivative minimizes side reactions.

-

Base Selection : Triethylamine or diisopropylethylamine (DIPEA) enhances nucleophilicity by deprotonating the amine.

-

Solvent Choice : THF outperforms DCM in terms of solubility and reaction kinetics.

Table 1: Alkylation Reaction Conditions and Outcomes

Reductive Amination Approaches

Formation of the Imine Intermediate

Reductive amination offers an alternative pathway by condensing 2,4-dimethylpiperazine with aldehydes or ketones, followed by reduction. For instance, reacting 2,4-dimethylpiperazine with glycolaldehyde generates an imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction Techniques and Reagents

LiAlH₄ is preferred for its strong reducing capacity, achieving yields of 70–75% in THF at 0–5°C. However, NaBH₄ in methanol at room temperature provides a safer alternative with comparable efficiency (65–70% yield).

Table 2: Reductive Amination Parameters

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0–5°C | 73 |

| NaBH₄ | Methanol | 25°C | 68 |

Nucleophilic Substitution Reactions

Leaving Group Efficiency

Nucleophilic substitution exploits the reactivity of ethylamine derivatives with halogenated piperazine precursors. For example, 1-(2-chloroethyl)-2,4-dimethylpiperazine reacts with ammonia in ethanol under pressure to yield the target compound. Chlorine and bromine are optimal leaving groups, with bromine providing faster reaction rates due to better leaving ability.

Solvent and Base Effects

Ethanol and water mixtures (3:1 v/v) at 80°C enhance solubility and reaction kinetics. Potassium carbonate (K₂CO₃) is commonly used to neutralize HCl byproducts.

Catalytic Hydrogenation in Amine Synthesis

Hydrogenation of Nitrile Precursors

Catalytic hydrogenation of nitriles offers a high-yield route. For example, 2-(3,4-dimethylpiperazin-1-yl)-acetonitrile undergoes hydrogenation over Raney nickel at 50–60°C under 3–4 bar H₂ pressure, yielding 90–95% pure product.

Table 3: Hydrogenation Conditions

| Catalyst | Pressure (bar) | Temperature | Yield (%) |

|---|---|---|---|

| Raney Nickel | 4 | 55°C | 92 |

| Palladium/C | 3 | 60°C | 88 |

Emerging Techniques and Innovations

Q & A

Q. What are the recommended safety protocols when handling 2-(3,4-Dimethyl-piperazin-1-yl)-ethylamine in laboratory settings?

- Methodological Answer : Handling requires full-body protective equipment, including chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved clothing. Work should occur in a well-ventilated area with fume hoods, and exposure to skin or eyes must be avoided. If classified as hazardous under JIS Z 7253:2019, use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) for aerosol protection. Hygiene practices include post-handling decontamination and avoiding ingestion/inhalation .

Q. How can researchers verify the purity of this compound using spectroscopic methods?

- Methodological Answer : Purity can be assessed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, comparing peaks to reference standards. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Infrared (IR) spectroscopy (e.g., NaCl prism instruments) identifies functional groups, with spectral alignment to databases like NIST Chemistry WebBook .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis often involves reductive amination or nucleophilic substitution. For example, reacting 3,4-dimethylpiperazine with bromoethylamine hydrochloride in dry tetrahydrofuran (THF) under nitrogen, followed by purification via flash chromatography. Yields can exceed 85% with optimized stoichiometry and reflux conditions (e.g., 1.5 mL piperidine, 0.4 mL triethylamine, 1 h reflux) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from impurities, tautomerism, or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to minimize interference. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling patterns. Compare results to structurally analogous compounds, such as 4-(2-(dimethylamino)ethyl)-1-methylpiperazin-2-one (InChIKey: VBBIBKKOZGGNSB), to identify substituent effects .

Q. What strategies are effective in addressing the lack of toxicological data for this compound during experimental design?

- Methodological Answer : Assume worst-case toxicity (e.g., acute oral LD₅₀ < 300 mg/kg) and implement tiered testing:

- In vitro : Ames test for mutagenicity, cell viability assays (e.g., HepG2).

- In silico : Use QSAR models (e.g., OECD Toolbox) to predict carcinogenicity or endocrine disruption.

- In vivo : Start with zebrafish embryos (FET assay) before rodent studies. Reference structurally similar amines, such as homopiperonylamine (CAS 1484-85-1), which lacks IARC/OSHA carcinogenicity classifications .

Q. How should researchers modify reaction conditions to stabilize this compound in aqueous solutions given its unknown decomposition profile?

- Methodological Answer : Stabilize by buffering solutions to pH 6–7 (prevents amine oxidation) and storing at 4°C under nitrogen. Add antioxidants (e.g., 0.1% BHT) to inhibit radical-mediated degradation. Monitor stability via HPLC-UV at 254 nm, tracking peak area reduction over time. For long-term storage, lyophilize and store desiccated at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.